molecular formula C13H26N2O B7508052 N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide

N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide

Cat. No. B7508052
M. Wt: 226.36 g/mol
InChI Key: GGIBBKMTVDFCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide, also known as Tropisetron, is a chemical compound that belongs to the class of 5-HT3 receptor antagonists. It is commonly used in scientific research to study the mechanism of action of 5-HT3 receptors and their role in various physiological and pathological processes.

Mechanism of Action

N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide acts as a selective antagonist of 5-HT3 receptors, which are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. By blocking the activation of 5-HT3 receptors by serotonin, N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide inhibits the influx of sodium and calcium ions into the cells, thereby reducing the excitability of neurons and other cells that express these receptors. This leads to a variety of physiological and pharmacological effects, such as antiemetic, anxiolytic, analgesic, and antispasmodic effects.
Biochemical and Physiological Effects:
N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of serotonin-induced nausea and vomiting, the reduction of anxiety and depression-like behaviors, the modulation of pain perception and transmission, and the improvement of gastrointestinal motility and function. These effects are mediated by the blockade of 5-HT3 receptors in various tissues and organs, such as the brain, gut, spinal cord, and peripheral nerves.

Advantages and Limitations for Lab Experiments

N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide has several advantages for lab experiments, including its high selectivity and potency for 5-HT3 receptors, its well-established pharmacological and toxicological profiles, and its availability in various forms, such as powder, solution, and capsules. However, it also has some limitations, such as its relatively short half-life and duration of action, its potential off-target effects on other receptors and ion channels, and its variable bioavailability and metabolism in different species and individuals.

Future Directions

N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide has many potential future directions in scientific research, such as the development of novel 5-HT3 receptor antagonists with improved selectivity, potency, and pharmacokinetic properties, the investigation of the role of 5-HT3 receptors in various disease states and conditions, such as cancer, inflammation, and neurodegeneration, the exploration of the interactions between 5-HT3 receptors and other signaling pathways, such as the endocannabinoid and opioid systems, and the translation of preclinical findings into clinical applications, such as the treatment of chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and psychiatric disorders.
Conclusion:
In conclusion, N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide is a valuable tool in scientific research for studying the mechanism of action of 5-HT3 receptors and their role in various physiological and pathological processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. By further exploring the properties and functions of N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide and other 5-HT3 receptor antagonists, we can gain a better understanding of the complex interactions between neurotransmitters, receptors, and signaling pathways in health and disease.

Synthesis Methods

N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide can be synthesized using various methods, including the reaction of 1-methyl-4-piperidone with 3,3-dimethylbutyryl chloride in the presence of a base, such as sodium carbonate or potassium carbonate. The resulting product is then purified using column chromatography or recrystallization techniques. Another method involves the reaction of 1-methylpiperidine-4-carboxylic acid with 3,3-dimethylbutyryl chloride in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by purification using column chromatography or recrystallization techniques.

Scientific Research Applications

N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide is widely used in scientific research to study the role of 5-HT3 receptors in various physiological and pathological processes, such as nausea and vomiting, anxiety, depression, pain, addiction, and gastrointestinal motility disorders. It is also used to investigate the effects of other drugs and chemicals on 5-HT3 receptors and their downstream signaling pathways.

properties

IUPAC Name

N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-13(2,3)10-12(16)15(5)11-6-8-14(4)9-7-11/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIBBKMTVDFCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N(C)C1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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